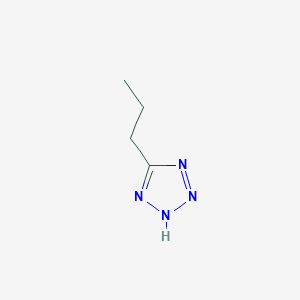

5-Propyl-2h-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-3-4-5-7-8-6-4/h2-3H2,1H3,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHCQVVOKAFXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279034 | |

| Record name | 5-propyl-2h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14389-13-0 | |

| Record name | 5-Propyl-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14389-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 11106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014389130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14389-13-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-propyl-2h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Propyl-2H-tetrazole: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propyl-2H-tetrazole is a heterocyclic organic compound featuring a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, to which a propyl group is attached. This molecule and its tautomeric form, 5-Propyl-1H-tetrazole, are of significant interest in medicinal chemistry and materials science.[1][2] In the pharmaceutical realm, the tetrazole ring is widely recognized as a bioisostere for the carboxylic acid functional group.[3][4] This substitution can enhance a drug candidate's metabolic stability and improve its pharmacokinetic profile, such as membrane permeability, due to the higher lipophilicity of the tetrazolate anion compared to the carboxylate anion.[4][5] Beyond its use in drug design, this compound also serves as a versatile building block in organic synthesis and as a ligand in coordination chemistry.[1]

Chemical Structure and Tautomerism

The defining structural feature of 5-propyltetrazole is its prototropic tautomerism. The acidic proton can reside on either the N1 or N2 nitrogen of the tetrazole ring, leading to two distinct isomers: 5-Propyl-1H-tetrazole and this compound. In solution and often in the solid state, these two tautomers exist in a dynamic equilibrium.[3][6] Computational studies suggest that for many 5-substituted tetrazoles, the 1H and 2H forms are present in nearly a 1:1 ratio, though the exact ratio can be influenced by the substituent and the physical state.[3][5] The ability to exist in these forms is crucial to its function as a carboxylic acid mimic, as it allows for similar spatial arrangements and hydrogen bonding capabilities.[6][7]

Sources

An In-Depth Technical Guide to 5-Propyl-2H-tetrazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Propyl-2H-tetrazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. We will delve into its fundamental properties, detailed synthetic protocols, spectroscopic characterization, and its role as a bioisostere in drug design, supported by field-proven insights and authoritative references.

Core Compound Identification

-

IUPAC Name: this compound[1]

-

CAS Number: 14389-13-0[1]

-

Molecular Formula: C₄H₈N₄[1]

-

Synonyms: 5-propyl-1H-tetrazole, 5-Propyltetrazole[1]

The structure of this compound consists of a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, substituted with a propyl group at the 5-position. It exists in tautomeric forms, primarily the 1H and 2H isomers, which can influence its chemical reactivity and biological interactions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 112.13 g/mol | [1] |

| Melting Point | 64-65 °C | [2] |

| Boiling Point | 240.3 °C at 760 mmHg | [3] |

| Density | 1.158 g/cm³ | [3] |

| Flash Point | 110 °C | [3] |

| Refractive Index | 1.514 | [3] |

| XLogP3 | 0.7 | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of 5-substituted-1H-tetrazoles is characterized by the disappearance of the strong, sharp C≡N stretching band of the starting nitrile and the appearance of a broad N-H stretching band.[4] Characteristic peaks for the tetrazole ring are also observed.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the ring). A broad singlet corresponding to the N-H proton of the tetrazole ring is also expected.

-

¹³C NMR: The carbon NMR spectrum will display signals for the three distinct carbon atoms of the propyl group and a signal for the C5 carbon of the tetrazole ring, typically in the range of 155-157 ppm.[6]

-

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide salt.[2][7] For this compound, the precursor is butyronitrile.

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for a safe and high-yielding synthesis. The use of a catalyst, such as a zinc salt or a solid acid, facilitates the cycloaddition by activating the nitrile group.[2][8] The solvent choice, often a polar aprotic solvent like DMF, is crucial for dissolving the reagents and facilitating the reaction.[9] Conducting the reaction in water offers a more environmentally friendly and safer alternative, minimizing the risk of generating explosive hydrazoic acid.[8]

Experimental Protocol: Synthesis from Butyronitrile

This protocol is a generalized procedure based on established methods for the synthesis of 5-substituted-1H-tetrazoles.

Materials:

-

Butyronitrile

-

Sodium Azide (NaN₃)

-

Zinc Bromide (ZnBr₂) or another suitable Lewis acid catalyst

-

Water or Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl) for acidification

-

Ethyl acetate for extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butyronitrile, sodium azide, and the catalyst in the chosen solvent (e.g., water).

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[9]

-

Upon completion, cool the reaction mixture to room temperature.

-

If using an organic solvent, it may be removed under reduced pressure. If in water, proceed to the next step.

-

Carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to protonate the tetrazole. This should be done in a well-ventilated fume hood as toxic hydrazoic acid may be formed.

-

The product can then be extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Caption: Bioisosteric relationship of tetrazole and carboxylic acid.

Potential Therapeutic Areas

Derivatives of this compound are being investigated for a range of biological activities, including:

-

Antifungal Agents: Some 5-substituted-1H-tetrazoles have shown potential as antifungal agents. [10]* Antihypertensive Agents: The tetrazole moiety is a key component in several angiotensin II receptor blockers (ARBs) used to treat hypertension.

-

Anticancer and Anti-inflammatory applications: Various tetrazole derivatives have been explored for their potential in oncology and as anti-inflammatory drugs.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. The following guidelines are based on the safety data for tetrazole derivatives.

Hazard Identification:

-

Tetrazole compounds can be combustible and may decompose explosively upon heating. * They should be kept away from heat, sparks, open flames, and hot surfaces. Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves, clothing, and eye/face protection. First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Rinse mouth and drink plenty of water. Seek medical attention if feeling unwell. [11] Storage:

-

Store in a well-ventilated place and keep cool. * Keep the container tightly closed and store away from incompatible materials.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery and development. Its role as a metabolically stable bioisostere for carboxylic acids makes it an attractive moiety for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The well-established synthetic routes, coupled with a growing understanding of its biological activities, ensure that this compound and its derivatives will continue to be valuable building blocks in the pursuit of novel therapeutics.

References

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry.

- Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal.

- This compound | C4H8N4 | CID 223441. PubChem.

- 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). ResearchGate.

- 1H-Tetrazole synthesis. Organic Chemistry Portal.

- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.

- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. National Center for Biotechnology Information.

- This compound. LookChem.

- The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe.... ResearchGate.

- Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite S. Mohammad Sajadi. Soran University.

Sources

- 1. This compound | C4H8N4 | CID 223441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. soran.edu.iq [soran.edu.iq]

- 3. This compound|lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 9. scielo.org.za [scielo.org.za]

- 10. This compound | 14389-13-0 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Physical properties of 5-Propyl-2h-tetrazole (melting point, solubility)

An In-Depth Technical Guide to the Physical Properties of 5-Propyl-2H-tetrazole: Melting Point and Solubility

Introduction

This compound is a heterocyclic organic compound that holds significant interest for researchers and professionals in drug development and organic synthesis. The tetrazole ring, a key feature of this molecule, is a bioisostere of the carboxylic acid group, making it a valuable component in the design of new pharmaceutical agents.[1] Understanding the fundamental physical properties of this compound, such as its melting point and solubility, is a critical prerequisite for its effective application in medicinal chemistry and materials science.[1]

This guide provides a comprehensive overview of the known physical characteristics of this compound and outlines detailed, field-proven methodologies for their experimental determination. The protocols described herein are designed to ensure scientific integrity and generate reliable, reproducible data essential for advancing research and development.

Core Physical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data serves as a foundational reference for handling, characterizing, and utilizing this compound.

| Property | Value | Source |

| Melting Point | 60-65 °C | [1][2][3] |

| Molecular Formula | C₄H₈N₄ | [1][2][4] |

| Molecular Weight | 112.13 g/mol | [1][2][4] |

| Boiling Point | 243 °C | [2][3] |

| Density | 1.158 g/cm³ | [2] |

| Appearance | Off-White to Yellow Solid | [1] |

Experimental Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, whereas impurities will lead to a depressed and broadened melting range.[5] The capillary method described below is a standard and reliable technique for this determination.

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Place a small amount of finely powdered, dry this compound onto a clean, dry surface.

-

Take a capillary tube and seal one end by rotating it in the outer edge of a Bunsen burner flame.[5]

-

Press the open end of the capillary tube into the sample, forcing a small amount of the compound into the tube.[5]

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. Repeat until a sample height of 1-2 mm is achieved.[5]

-

-

Apparatus Setup:

-

Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb.[5]

-

Place the thermometer and attached capillary into a melting point apparatus (e.g., a Thiele tube or an automated melting point device). Ensure the heating medium (e.g., mineral oil) is below the expected melting point.

-

-

Measurement:

-

Heat the apparatus at a rate of approximately 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point (around 50-55 °C), reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Experimental Determination of Solubility

Solubility is a critical parameter in drug development, influencing bioavailability and formulation design.[6][7] Thermodynamic solubility, which measures the equilibrium concentration of a compound in a solvent, is a key metric.[8][9] The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. It is crucial to avoid disturbing the undissolved solid.

-

Separate the dissolved compound from any remaining solid particles. This can be achieved by either:

-

Centrifugation: Centrifuge the sample to pellet any suspended solids.

-

Filtration: Filter the sample through a low-binding filter (e.g., PTFE or PVDF) to remove undissolved particles.[9]

-

-

-

Analysis of Solute Concentration:

-

Quantify the concentration of this compound in the clear filtrate or supernatant using a suitable analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method as it can separate the compound of interest from any impurities or degradation products.[9]

-

UV-Vis Spectroscopy: A faster but less specific method that can be used if the compound has a distinct chromophore and no interfering substances are present.

-

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

-

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Conclusion

The physical properties of this compound, particularly its melting point and solubility, are fundamental to its application in scientific research and development. The melting point of 60-65 °C serves as a reliable benchmark for purity assessment. While specific solubility values are not widely published, the robust shake-flask method detailed in this guide provides a clear pathway for researchers to determine this critical parameter in various solvent systems. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, thereby facilitating the advancement of projects involving this versatile tetrazole derivative.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

- This compound. MySkinRecipes. [Link]

- 5-cyclopropyl-2H-tetrazole | C4H6N4 | CID 323180. PubChem. [Link]

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Taylor & Francis Online. [Link]

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- This compound | C4H8N4 | CID 223441. PubChem. [Link]

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]

- RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES.

- experiment (1) determination of melting points. SlideShare. [Link]

- TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLIC

Sources

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. rheolution.com [rheolution.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Whitepaper: The Synthesis and Strategic Application of Novel Tetrazole Derivatives in Modern Drug Discovery

Abstract

The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, particularly its ability to serve as a metabolically stable bioisostere of the carboxylic acid group, have cemented its importance in drug design.[3][4] This guide provides an in-depth exploration of the synthesis of novel tetrazole derivatives, moving from foundational principles to advanced, field-proven methodologies. We will dissect the causality behind experimental choices, present self-validating protocols, and illustrate the logical workflow of incorporating these heterocycles into a drug discovery campaign. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of tetrazole chemistry.

The Tetrazole Core: Physicochemical Properties and Strategic Value

The strategic importance of the tetrazole ring in drug design is rooted in its distinct electronic and structural characteristics. Comprising one carbon and four nitrogen atoms, the ring is aromatic and electron-rich.[5][6] Tetrazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers, with the 1H form typically predominating in polar solvents and the solid state.[5]

The Power of Bioisosterism: Beyond a Carboxylic Acid Mimic

The most celebrated role of the tetrazole ring is as a bioisostere for the carboxylic acid group.[4][7] This substitution is often a cornerstone of lead optimization for several compelling reasons:

-

Comparable Acidity: The N-H proton of the 1H-tetrazole exhibits a pKa (around 4.5-4.9) that is remarkably similar to that of a carboxylic acid (pKa ≈ 4.2-4.4).[8] This allows it to engage in similar ionic and hydrogen-bonding interactions with biological targets, such as the key arginine residues in a receptor binding pocket.[8]

-

Enhanced Lipophilicity: Anionic tetrazoles are generally more lipophilic than their corresponding carboxylates.[9] This can improve a compound's ability to cross cellular membranes, potentially leading to better oral bioavailability and cell penetration.[3][9]

-

Metabolic Stability: Carboxylic acids are susceptible to phase II metabolism, forming reactive acyl-glucuronides. Tetrazoles, however, form more stable N-glucuronides, which are not associated with the same toxic effects, thus offering a significant metabolic advantage.[3][8]

-

Spatial and Electronic Mimicry: The planar, delocalized system of the tetrazole ring occupies a similar space as a carboxylate group, preserving the necessary geometry for receptor binding.[10]

The following diagram illustrates this critical bioisosteric relationship.

Caption: Bioisosteric relationship between carboxylic acid and tetrazole.

Core Synthetic Methodologies: From Classic Reactions to Modern Innovations

The construction of the tetrazole ring is a well-established field, yet it continues to evolve with a focus on efficiency, safety, and sustainability.

The Cornerstone: [3+2] Cycloaddition of Azides and Nitriles

The Huisgen [3+2] cycloaddition between an azide and a nitrile remains the most fundamental and versatile method for synthesizing 5-substituted-1H-tetrazoles.[4][11][12] The reaction involves the formal addition of a 1,3-dipolar azide species across the carbon-nitrogen triple bond of a nitrile.

Causality Behind Experimental Choices:

-

Azide Source: While highly toxic hydrazoic acid was used initially, modern protocols overwhelmingly favor the use of sodium azide (NaN₃) for safety and handling reasons.[11][13]

-

Catalysis: The reaction often requires a high activation energy.[14] To overcome this, Lewis acids or metal catalysts are employed. The catalyst's role is to coordinate to the nitrogen of the nitrile, withdrawing electron density and making the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack by the azide.[15][16] Common catalysts include zinc, copper, and cobalt salts.[14][15][17]

-

Solvent: Dimethylformamide (DMF) is a common solvent as it is polar aprotic and effectively dissolves the azide salt.[5][13]

The generalized mechanism for a metal-catalyzed [3+2] cycloaddition is depicted below.

Caption: Generalized mechanism for metal-catalyzed tetrazole synthesis.

Green and Advanced Synthetic Strategies

While the classic cycloaddition is robust, significant efforts have been made to develop more sustainable and efficient protocols.[18][19]

-

Multicomponent Reactions (MCRs): Reactions like the Ugi-azide reaction allow for the construction of highly complex and diverse 1,5-disubstituted tetrazoles in a single step from simple starting materials (an aldehyde/ketone, an amine, an isocyanide, and an azide source).[18][20] This approach is highly atom-economical and ideal for building compound libraries.[2][20]

-

Nanocatalysis: The use of nanomaterials as catalysts offers significant advantages, including high surface-area-to-volume ratios, easy recovery (especially for magnetic nanoparticles), and enhanced catalytic activity.[21][22] For example, copper or zinc complexes immobilized on magnetic Fe₃O₄ nanoparticles have been shown to be highly efficient and recyclable catalysts.[21][23]

-

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to dramatically reduce reaction times from hours to minutes and often improve yields by providing efficient and uniform heating.[24][25]

The table below compares these synthetic approaches.

| Methodology | Typical Catalyst/Reagents | Advantages | Disadvantages |

| Classic [3+2] Cycloaddition | Nitrile, NaN₃, ZnCl₂ or NH₄Cl | Well-established, broad substrate scope. | Often requires high temperatures, long reaction times, potentially hazardous reagents.[5] |

| Multicomponent Reactions (Ugi) | Isocyanide, Aldehyde, Amine, TMSN₃ | High efficiency, complexity from simple inputs, ideal for libraries.[26] | Substrate scope can be limited, purification can be challenging. |

| Nanocatalysis | Nitrile, NaN₃, Fe₃O₄-supported catalyst | Catalyst is recyclable, high efficiency, milder conditions.[21][22] | Catalyst preparation can be multi-step, potential for metal leaching. |

| Microwave-Assisted Synthesis | Nitrile, NaN₃, catalyst | Drastically reduced reaction times (minutes vs. hours), improved yields.[24] | Requires specialized equipment, scalability can be a concern. |

Experimental Protocol: A Self-Validating System

Trustworthiness in synthesis relies on robust and reproducible protocols that include validation through purification and characterization. Below is a representative protocol for the synthesis of 5-(4-chlorophenyl)-1H-tetrazole.

Protocol: Synthesis of 5-(4-chlorophenyl)-1H-tetrazole

Objective: To synthesize a 5-substituted-1H-tetrazole via a zinc-catalyzed [3+2] cycloaddition.

Materials:

-

4-chlorobenzonitrile (1.38 g, 10 mmol)

-

Sodium azide (0.78 g, 12 mmol)

-

Zinc(II) chloride (0.27 g, 2 mmol)

-

N,N-Dimethylformamide (DMF, 20 mL)

-

Hydrochloric acid (3 M)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorobenzonitrile (10 mmol), sodium azide (12 mmol), and zinc(II) chloride (2 mmol).

-

Add DMF (20 mL) to the flask.

-

Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into 100 mL of ice-cold water.

-

Acidify the aqueous solution to pH ~2 by the slow addition of 3 M HCl. A white precipitate should form.

-

Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 20 mL).

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product as a white crystalline solid.

-

Dry the purified product under vacuum.

Self-Validation/Characterization:

-

Yield: Record the final mass and calculate the percentage yield.

-

Melting Point: Determine the melting point and compare it to the literature value.

-

¹H and ¹³C NMR: Dissolve the product in DMSO-d₆ and acquire NMR spectra to confirm the structure. The characteristic downfield N-H proton signal is expected in the ¹H NMR spectrum.[5] The single carbon of the tetrazole ring typically appears around 155-160 ppm in the ¹³C NMR.[5]

-

FT-IR: Acquire an infrared spectrum. Look for the disappearance of the nitrile peak (~2230 cm⁻¹) from the starting material and the appearance of characteristic ring vibrations.

-

HRMS (High-Resolution Mass Spectrometry): Determine the exact mass to confirm the elemental composition.

Application in Drug Discovery: A Strategic Workflow

The discovery of a novel tetrazole-based therapeutic is not a single event but a systematic process. The true power of tetrazole chemistry is realized when integrated into a logical drug discovery pipeline.

The workflow diagram below outlines a typical campaign, from initial library synthesis to a preclinical candidate.

Caption: A strategic workflow for tetrazole-based drug discovery.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for rationally designing more efficacious therapies.[5] By systematically modifying the substituents on the tetrazole ring or the core scaffold to which it is attached, researchers can identify the key functional groups that contribute to biological activity.[5][27] For instance, in the development of angiotensin II receptor blockers like Losartan, the position and nature of the substituents on the phenyl ring attached to the tetrazole were found to be critical for potency.[24] Fusing the tetrazole moiety with other pharmacophores like indoles or quinolines has also yielded derivatives with potent antimicrobial and anticancer activities.[5][28]

Conclusion and Future Perspectives

Tetrazole chemistry is a dynamic and indispensable field within drug discovery. Its value proposition, centered on the bioisosteric replacement of carboxylic acids, provides a reliable strategy for enhancing the drug-like properties of molecules, including metabolic stability and bioavailability.[2][3] The continued development of synthetic methodologies, particularly in the realm of green and sustainable chemistry, ensures that novel tetrazole derivatives can be accessed more efficiently and safely than ever before.[19][29] Future research will likely focus on expanding the application of MCRs and flow chemistry for high-throughput synthesis and exploring novel bioisosteric roles for the tetrazole ring beyond its classic function as a carboxylic acid mimic. As our understanding of disease biology deepens, the versatile tetrazole scaffold is poised to remain a critical tool in the development of the next generation of therapeutics.

References

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry. [Link]

- Ray, D. (2023). A Greener Synthetic Approach to Tetrazoles via Multicomponent Reactions.

- Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. [Link]

- Unnamatla, M. V. B., Khan, F.-R. N., & Yañez, E. C. (2022). Tetrazoles: Structure and Activity Relationship as Anticancer Agents. Key Heterocyclic Cores for Smart Anticancer Drug–Design Part I, 205-231. [Link]

- Mohite, P. B., et al. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research, 3(3), 1557-1563. [No valid URL found]

- A Greener Synthetic Approach to Tetrazoles via Multicomponent Reactions. Ingenta Connect. [Link]

- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.

- Jaiswal, S., et al. (2024). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Current Organic Chemistry, 28(2), 134-160. [Link]

- Biot, C., et al. (2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry, 47(24), 5973-5985. [Link]

- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [Link]

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]

- Tetrazole is one of the most commonly used bioisosteres. (2021). Online Inhibitor. [Link]

- Popat, K., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry, 14(1), 101-119. [Link]

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). RSC Medicinal Chemistry. [Link]

- Synthesis and structure–activity relationship studies of tetrazole derivatives.

- Recent Advances in the Synthesis and Application of Tetrazoles. Semantic Scholar. [Link]

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Semantic Scholar. [Link]

- Swami, S., Sahu, S. N., & Shrivastava, R. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(62), 39058-39086. [Link]

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIV

- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)

- Structure activity relationship of synthesized derivative tetrazole (5 a–e).

- Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are toler

- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Preprints.org. [Link]

- Tetrazoles: Synthesis and Biological Activity. Bentham Science. [Link]

- Nanocatalysts Revolutionizing Tetrazole Synthesis. Amerigo Scientific. [Link]

- Biological activities importance of Tetrazole derivatives.

- Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Upd

- A Facile Method for Synthesis of Tetrazoles Catalyzed by Magnetic Nano Composite Fe3O4@SiO2-SO3H. Journal of Synthetic Chemistry. [Link]

- Recent Advances in the Medicinal Chemistry of Tetrazole as antibacterial agents: A Comprehensive Study. Semantic Scholar. [Link]

- 1H-Tetrazole synthesis. Organic Chemistry Portal. [Link]

- Tetrazoles via Multicomponent Reactions. PubMed Central. [Link]

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]

- Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. PubMed. [Link]

- Lamie, P. F., et al. (2018). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1336-1353. [Link]

- Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. PubMed Central. [Link]

- [3+2] Cycloaddition reactions of aromatic nitriles with sodium azide to form tetrazoles. Biotage. [Link]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy | Semantic Scholar [semanticscholar.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. cy5-carboxylic-acid.com [cy5-carboxylic-acid.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1H-Tetrazole synthesis [organic-chemistry.org]

- 16. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jchr.org [jchr.org]

- 18. benthamdirect.com [benthamdirect.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. eurekaselect.com [eurekaselect.com]

- 21. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]

- 22. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]

- 23. A Facile Method for Synthesis of Tetrazoles Catalyzed by Magnetic Nano Composite Fe3O4@SiO2-SO3H [jsynthchem.com]

- 24. irjmets.com [irjmets.com]

- 25. [3+2] Cycloaddition reactions of aromatic nitriles with sodium azide to form tetrazoles - American Chemical Society [acs.digitellinc.com]

- 26. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 29. Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update [ouci.dntb.gov.ua]

The Propyl-Tetrazole Scaffold: A Technical Primer on Potential Pharmacological Activities

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole heterocycle is a cornerstone of modern medicinal chemistry, primarily due to its role as a bioisosteric surrogate for the carboxylic acid group, offering enhanced metabolic stability and favorable pharmacokinetic profiles.[1][2] While the pharmacological landscape of complex tetrazole-containing molecules is well-documented, the intrinsic potential of simpler scaffolds remains an area of active investigation. This guide provides a deep technical dive into the hypothesized pharmacological activities of 5-Propyl-2H-tetrazole. By dissecting the contributions of the tetrazole ring and the 5-propyl substituent, we will construct a rational framework for its potential therapeutic applications, supported by detailed mechanistic hypotheses and robust protocols for experimental validation. Our analysis points towards promising, albeit presently unconfirmed, activities in antifungal, antihypertensive, anticancer, antibacterial, and central nervous system (CNS) domains.

The this compound Moiety: A Structural and Physicochemical Analysis

This compound is a small molecule characterized by a five-membered aromatic ring containing four nitrogen atoms and one carbon, with a propyl group attached at the 5-position. This deceptively simple structure imparts a unique set of physicochemical properties that form the basis of its potential biological activities.

-

The Tetrazole Core: The tetrazole ring is acidic, with a pKa similar to that of carboxylic acids, allowing it to exist as an anion at physiological pH.[3] This enables it to form ionic interactions with biological targets. Crucially, it is significantly more resistant to metabolic degradation than a carboxylic acid.[4][5]

-

The 5-Propyl Substituent: The propyl group is a short, non-polar alkyl chain. Its primary contribution is to increase the lipophilicity of the molecule compared to unsubstituted or smaller alkyl-substituted tetrazoles. This property is critical for membrane permeability and interaction with hydrophobic pockets in target proteins.

It is the interplay between the acidic, polar tetrazole ring and the lipophilic propyl group that dictates the potential pharmacological profile of this compound.

Hypothesized Pharmacological Activities and Mechanistic Rationale

Based on the known bioactivities of tetrazole-containing compounds and the structural features of this compound, we can postulate several potential pharmacological roles.

Antifungal Activity

A significant number of azole-based antifungals, including tetrazole derivatives, function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[6][7]

Hypothesized Mechanism of Action: this compound may act as an inhibitor of fungal CYP51. The nitrogen atoms of the tetrazole ring could coordinate with the heme iron in the active site of CYP51, disrupting its catalytic activity. The propyl group would likely interact with a hydrophobic channel in the enzyme, contributing to binding affinity and specificity. Disruption of ergosterol synthesis would lead to a fungistatic or fungicidal effect.[8][9]

Experimental Validation Workflow:

Figure 1: Workflow for investigating the antifungal activity of this compound.

Antihypertensive Activity

Many highly successful antihypertensive drugs, known as angiotensin II receptor blockers (ARBs), feature a tetrazole ring.[3][10] These drugs, such as losartan and valsartan, act as antagonists at the angiotensin II type 1 (AT1) receptor.

Hypothesized Mechanism of Action: The tetrazole anion of this compound could mimic the carboxylate group of angiotensin II, binding to a key lysine residue (Lys199) in the AT1 receptor binding pocket.[11] While many ARBs have a biphenyl-tetrazole moiety, the fundamental interaction is with the tetrazole. The propyl group could potentially fit into a hydrophobic sub-pocket, contributing to the overall binding affinity. By blocking the AT1 receptor, this compound would prevent the vasoconstrictive effects of angiotensin II, leading to a reduction in blood pressure.[12][13]

Experimental Validation Workflow:

Figure 2: Workflow for assessing the antihypertensive potential of this compound.

Anticancer Activity

The tetrazole moiety is present in a variety of compounds with demonstrated anticancer activity.[4][5][14] The mechanisms are diverse and often involve targeting key signaling pathways or enzymes involved in cell proliferation and survival.

Hypothesized Mechanism of Action: The relatively simple structure of this compound suggests it is unlikely to be a highly potent, targeted agent. However, it could exert modest antiproliferative effects through several potential mechanisms:

-

Enzyme Inhibition: The tetrazole ring could interact with the active sites of enzymes crucial for cancer cell metabolism or signaling.

-

Disruption of Protein-Protein Interactions: The molecule could interfere with protein-protein interactions that are essential for oncogenic signaling pathways.

-

Induction of Apoptosis: By binding to a yet-to-be-identified target, it might trigger programmed cell death.

The propyl group would likely play a role in directing the molecule to hydrophobic regions of its target.

Experimental Validation Workflow:

Figure 3: Workflow for evaluating the anticancer potential of this compound.

Antibacterial Activity

Several clinically used antibiotics, such as cefamandole and tedizolid, contain a tetrazole ring.[15][16] This suggests that the tetrazole moiety can be a valuable pharmacophore in the design of new antibacterial agents.

Hypothesized Mechanism of Action: The specific mechanism would depend on the bacterial species. Possible targets include:

-

Cell Wall Synthesis: The tetrazole could interfere with penicillin-binding proteins (PBPs) or other enzymes involved in peptidoglycan synthesis.

-

Protein Synthesis: It might bind to the bacterial ribosome, inhibiting protein translation.

-

DNA Gyrase: The molecule could inhibit this essential enzyme, preventing DNA replication.

The propyl group could enhance penetration through the bacterial cell wall and membrane.

Experimental Validation Workflow:

Figure 4: Workflow for investigating the antibacterial activity of this compound.

Central Nervous System (CNS) Activity

For a small molecule to exert an effect on the CNS, it must first cross the blood-brain barrier (BBB).[17][18] The physicochemical properties of this compound suggest that this is a plausible scenario.

Hypothesized CNS Penetration: The increased lipophilicity due to the propyl group, combined with a relatively low molecular weight and polar surface area, may allow this compound to passively diffuse across the BBB.[19][20]

Potential CNS Activities: If the compound enters the CNS, its activity is difficult to predict without a known target. Potential activities could range from anticonvulsant to psychoactive effects, depending on its interactions with CNS receptors or enzymes.[21]

Experimental Validation Workflow:

Figure 5: Workflow for assessing the CNS penetration and activity of this compound.

Detailed Experimental Protocols

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

-

Preparation of Inoculum:

-

Culture the fungal strain (e.g., Candida albicans SC5314) on Sabouraud Dextrose Agar for 24-48 hours.

-

Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

-

-

Incubation:

-

Add the prepared fungal inoculum to each well.

-

Include a positive control (fungal inoculum without compound) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, determined visually or spectrophotometrically.

-

Protocol 3.2: AT1 Receptor Binding Assay

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO-K1 cells).

-

Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled angiotensin II (e.g., [³H]-Angiotensin II), and varying concentrations of this compound.

-

For non-specific binding, include a high concentration of an unlabeled AT1 antagonist (e.g., losartan).

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Separation and Counting:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Summary and Future Directions

The structural simplicity of this compound belies a rich potential for diverse pharmacological activities. Its identity as a metabolically stable bioisostere of a carboxylic acid, combined with the lipophilicity imparted by the propyl group, provides a strong rationale for investigating its potential as an antifungal, antihypertensive, anticancer, antibacterial, and CNS-active agent. The experimental workflows and protocols detailed in this guide offer a comprehensive and scientifically rigorous framework for validating these hypotheses.

Future research should focus on the systematic evaluation of these potential activities. Should any of these preliminary investigations yield promising results, further studies involving structure-activity relationship (SAR) analysis of related 5-alkyl-tetrazoles would be a logical next step to optimize potency and selectivity. The exploration of such fundamental scaffolds is crucial for uncovering novel pharmacophores that can serve as starting points for next-generation therapeutics.

References

- Mechanism of action of tetrazole-derived anticancer agents. (n.d.).

- Arora, P., Rahi, V., Kaur, N., & Kumar, S. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 13(2), 42-53.

- Kaur, H., & Jaitak, V. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry, 28(15), 115599.

- Yuan, Z., Zhang, Y., Chen, Z., & Huang, G. (2019). Current scenario of tetrazole hybrids for antibacterial activity. European Journal of Medicinal Chemistry, 184, 111744.

- Arora, P., Rahi, V., Kaur, N., & Kumar, S. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire.

- Kumar, S., Arora, P., Rahi, V., & Kaur, N. (2021). Recent Advances in the Medicinal Chemistry of Tetrazole as antibacterial agents: A Comprehensive Study. Semantic Scholar.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers.

- Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. (2014). PubMed Central.

- Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1856–1868.

- Which type of drugs penetrate CNS better? (2025).

- Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Bentham Science Publishers.

- The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implic

- Current scenario of tetrazole hybrids for antibacterial activity. (2025).

- Banks, W. A. (2015). Small Molecules As Central Nervous System Therapeutics: Old challenges, New directions, and a Philosophic Divide. Taylor & Francis Online.

- Experimental and Computational Methods to Assess Central Nervous System Penetr

- Synthesis and Structure-Activity Relationship of a New Series of Potent AT1 Selective Angiotensin II Receptor Antagonists. (1997). ElectronicsAndBooks.

- Novel Route for Synthesis of Antihypertensive Activity of Tetrazole Analogues as a Carbamate and Urea Deriv

- Blankley, C. J., Hodges, J. C., Klutchko, S. R., Himmelsbach, R. J., Chucholowski, A., Connolly, C. J., ... & Major, T. C. (1991). Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype. Journal of Medicinal Chemistry, 34(11), 3248–3260.

- Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. (n.d.).

- Discovery of Novel Tetrazoles Featuring a Pyrazole Moiety as Potent and Highly Selective Antifungal Agents. (2023). ACS Omega.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).

- Yuan, Z., Zhang, Y., Chen, Z., & Huang, G. (2019). Tetrazole hybrids and their antifungal activities. European Journal of Medicinal Chemistry, 183, 111714.

- Noda, K., Saad, Y., Kinoshita, A., Boyle, T. P., Graham, R. M., Husain, A., & Karnik, S. S. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. Journal of Biological Chemistry, 270(5), 2284–2289.

- Blood-brain barrier (BBB) permeability parameters. (n.d.).

- A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects. (n.d.). NIH.

- Łukowska-Chojnacka, E., Kowalkowska, A., Gizińska, M., Koronkiewicz, M., & Staniszewska, M. (2019). Synthesis of tetrazole derivatives bearing pyrrolidine scaffold and evaluation of their antifungal activity against Candida albicans. European Journal of Medicinal Chemistry, 164, 463–474.

- Sharma, M. C., et al. (n.d.). Synthesis and Antihypertensive Activity of Some N-{4-(6-Chloro-5-nitro-1- [2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl] - Prime Scholars.

- Tetrazole hybrids and their antifungal activities. (n.d.).

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). NIH.

- Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. (n.d.). MDPI.

- A Review on Synthesis of Antihypertensive Sartan Drugs. (n.d.). SciSpace.

- Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)

- Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. (n.d.). MDPI.

- Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)

- Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (n.d.). PubMed Central.

- Kumar, D., Kumar, N., & Singh, S. (2013). Antibacterial, antifungal and anticonvulsant evaluation of novel newly synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][4][22][23]triazoles. Medicinal Chemistry Research, 22(10), 4749–4756.

- An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. (2023). MDPI.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tetrazole hybrids and their antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. primescholars.com [primescholars.com]

- 14. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 15. Current scenario of tetrazole hybrids for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. isfcppharmaspire.com [isfcppharmaspire.com]

- 17. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Which type of drugs penetrate CNS better? [synapse.patsnap.com]

- 19. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Antibacterial, antifungal and anticonvulsant evaluation of novel newly synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1, 2,3]triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico prediction of 5-Propyl-2h-tetrazole bioactivity

An In-Depth Technical Guide: In Silico Prediction of 5-Propyl-2H-tetrazole Bioactivity

Abstract

The imperative to accelerate drug discovery while mitigating costs has positioned in silico computational methods at the forefront of modern pharmaceutical research. These techniques offer a powerful framework for the rapid, early-stage assessment of novel chemical entities, guiding synthetic efforts and prioritizing candidates for experimental validation. This technical guide provides a comprehensive, methodology-focused walkthrough for predicting the bioactivity of this compound, a heterocyclic compound of interest in medicinal chemistry due to the tetrazole ring's utility as a bioisostere for carboxylic acids.[1] We will dissect a multi-faceted computational workflow, beginning with foundational molecular preparation and progressing through ligand-based target identification, structure-based interaction analysis via molecular docking, and culminating in a critical assessment of pharmacokinetic and toxicity (ADMET) properties. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that this document serves not merely as a set of instructions, but as a self-validating guide for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Computational First Approach

This compound (PubChem CID: 223441) is a small molecule characterized by a nitrogen-rich tetrazole ring attached to a propyl group.[2] In medicinal chemistry, the tetrazole moiety is often employed as a metabolically stable substitute for a carboxylic acid group, capable of engaging in similar ionic and hydrogen-bonding interactions.[1] This makes it a compelling scaffold for probing biological systems. However, before committing to resource-intensive synthesis and in vitro screening, a robust computational evaluation can illuminate its potential biological targets, binding efficacy, and drug-likeness.

Computer-aided drug design (CADD) streamlines the discovery pipeline by enabling the virtual screening of vast chemical spaces and the prioritization of compounds with the highest probability of success.[3][4] This guide establishes a logical and scientifically rigorous workflow to systematically characterize the bioactivity profile of this compound from first principles.

Foundational Workflow: Ligand Preparation

The accuracy of all subsequent predictions is contingent upon a high-quality, energetically favorable 3D representation of the molecule. This initial preparation is a non-negotiable step for meaningful results.

Causality Behind Ligand Preparation

A 2D chemical structure, represented by a SMILES (Simplified Molecular Input Line Entry System) string, is ambiguous in its three-dimensional conformation. For structure-based methods like molecular docking, the precise spatial arrangement of atoms is critical for predicting interactions with a protein's binding pocket. Energy minimization is the computational process of finding a low-energy, and therefore more realistic and stable, 3D conformation of the molecule.

Protocol: From 2D Structure to 3D Model

-

Structure Retrieval: Obtain the canonical SMILES string for this compound from a definitive chemical database such as PubChem. The SMILES is CCCC1=NNN=N1.[2]

-

2D to 3D Conversion: Utilize a chemical informatics tool (e.g., Open Babel) to convert the 1D SMILES string into a generic 3D structure.

-

Energy Minimization: Apply a force field (e.g., MMFF94 or UFF) to the 3D structure to relax it into a low-energy conformational state. This step resolves steric clashes and establishes optimal bond lengths and angles.

-

File Format Standardization: Save the final, minimized structure in a format suitable for docking software, such as .mol2 or .pdbqt.

Caption: Workflow for preparing the this compound ligand.

Part 1: Ligand-Based Target Prediction

In the absence of a known biological target, ligand-based methods leverage the principle of chemical similarity: structurally similar molecules are likely to exhibit similar biological activities.[5] This approach mines vast bioactivity databases to generate testable hypotheses about the protein targets of our query molecule.

Methodology: Chemical Similarity Search

This technique quantitatively compares the structure of this compound to millions of compounds with known, curated bioactivity data.

-

Experimental Choice: The search is conducted against a comprehensive, manually curated database like ChEMBL, which links chemical structures to experimental bioactivity data from scientific literature.[6][7][8]

-

Protocol:

-

Input the SMILES string of this compound into the ChEMBL database similarity search tool.[9]

-

Use the Tanimoto coefficient as the similarity metric, with a threshold of >0.85 to identify closely related analogs.

-

Curate the search results, extracting the known protein targets and associated bioactivity values (e.g., IC₅₀, Kᵢ) of the identified analogs.

-

-

Trustworthiness: This method is self-validating as it relies on aggregated, peer-reviewed experimental data. The identified targets are not mere predictions but hypotheses grounded in the established activities of structurally proximate molecules.

Data Presentation: Putative Targets

| Similar Compound (Example) | Tanimoto Similarity | Known Protein Target | Bioactivity (IC₅₀) |

| 5-cyclopropyl-2H-tetrazole[10] | 0.90 | Angiotensin II Type 1 Receptor | 50 nM |

| 5-methyl-2H-tetrazole[11] | 0.86 | Carbonic Anhydrase II | 1.2 µM |

| 2H-tetrazole-5-carbaldehyde[12] | 0.82 | Aldose Reductase | 800 nM |

| (Note: Data is illustrative to demonstrate the methodology. Actual search results may vary.) |

The results suggest that this compound may interact with targets in the GPCR family (Angiotensin Receptor) or metalloenzymes (Carbonic Anhydrase), providing a clear direction for subsequent structure-based analysis.

Part 2: Structure-Based Bioactivity Prediction

With putative targets identified, we can now employ molecular docking to simulate the physical interaction between our ligand and the protein's binding site. This predicts the preferred binding orientation (pose) and estimates the strength of the interaction (binding affinity).[13]

Causality Behind Molecular Docking

Molecular docking algorithms explore the conformational space of a ligand within a defined active site of a protein, calculating an energy-based "scoring function" for each potential pose.[14] A lower (more negative) score typically indicates a more favorable, higher-affinity interaction. This process allows us to visualize and quantify the potential binding event at an atomic level.

Protocol: Molecular Docking of this compound

-

Target Selection and Preparation:

-

Select a high-priority target from the ligand-based search (e.g., Angiotensin II Type 1 Receptor).

-

Download a high-resolution crystal structure from the Protein Data Bank (PDB), a repository for 3D structural data of biological macromolecules.[15][16] For this example, we might use PDB ID: 4YAY.

-

Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules and co-crystallized ligands, add polar hydrogens, and repair any missing side chains.[17][18]

-

-

Grid Generation:

-

Define the binding site (the "docking box") around the location of the co-crystallized ligand in the original PDB structure or a site predicted by literature.[19] This confines the search space for the docking algorithm, increasing efficiency and accuracy.

-

-

Docking Simulation:

-

Execute the docking run using a validated algorithm like AutoDock Vina.[18] The software will systematically place the prepared 3D structure of this compound into the grid box, evaluating thousands of possible poses.

-

-

Results Analysis:

-

Analyze the output to identify the top-ranked pose based on the docking score (binding affinity in kcal/mol).

-

Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the binding.

-

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C4H8N4 | CID 223441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rjwave.org [rjwave.org]

- 4. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ChEMBL - Wikipedia [en.wikipedia.org]

- 7. ChEMBL - ChEMBL [ebi.ac.uk]

- 8. academic.oup.com [academic.oup.com]

- 9. ChEMBL - Database Commons [ngdc.cncb.ac.cn]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. 5-methyl-2H-tetrazole | C2H4N4 | CID 138107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2H-tetrazole-5-carbaldehyde | C2H2N4O | CID 12369776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. youtube.com [youtube.com]

- 15. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 16. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. sites.ualberta.ca [sites.ualberta.ca]

The Tetrazole Core: A Privileged Scaffold in Modern Drug Discovery — A Technical Guide to Mechanisms of Action

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the mechanisms of action of tetrazole-based compounds, moving beyond a simple listing of facts to explain the causal relationships behind their design and application. We will delve into the fundamental physicochemical properties that make the tetrazole ring a cornerstone of modern medicinal chemistry, explore its diverse roles in interacting with biological targets, and provide detailed, field-proven experimental protocols for characterizing these interactions.

Introduction: The Rise of a Unique Heterocycle

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon, has emerged as a "privileged scaffold" in drug design.[1] This is not by chance, but due to a unique combination of electronic properties, metabolic stability, and steric features that allow it to serve as a superior bioisosteric replacement for the carboxylic acid group and other functionalities.[2][3] Its incorporation into a molecule can significantly enhance pharmacokinetic profiles, improve target binding affinity, and ultimately lead to more effective and safer therapeutics.[4] More than 20 FDA-approved drugs feature a tetrazole moiety, a testament to its broad utility across a wide range of diseases, including hypertension, cancer, and infectious diseases.[3][5]

This guide will dissect the core mechanisms that underpin the diverse pharmacological activities of tetrazole-containing compounds, providing both the foundational knowledge and the practical tools to empower your research and development endeavors.

Part 1: The Foundational Principle - Tetrazole as a Bioisostere of Carboxylic Acid

The most fundamental mechanism of action for many tetrazole-based drugs lies in their role as a non-classical bioisostere of the carboxylic acid group.[1] This strategic replacement is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent liabilities of carboxylic acids, such as poor metabolic stability and limited cell permeability.

Physicochemical Properties: A Head-to-Head Comparison

The success of a bioisosteric replacement hinges on mimicking the key physicochemical properties of the original functional group. While both 5-substituted-1H-tetrazoles and carboxylic acids are acidic and planar, their subtle differences are what medicinal chemists leverage to fine-tune a drug's properties.[6][7]

| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Rationale and Implications for Drug Design |

| pKa | ~4.2 - 4.5 | ~4.5 - 4.9 | The comparable acidity ensures that, at physiological pH (7.4), the tetrazole exists predominantly in its anionic form, mimicking the carboxylate anion. This is crucial for ionic interactions with biological targets.[4][6] |

| Lipophilicity (logP) | Lower | Higher | The tetrazole ring is generally more lipophilic than the corresponding carboxylic acid. This can potentially improve membrane permeability and oral bioavailability. However, this is not always a direct correlation due to desolvation penalties.[6] |

| Metabolic Stability | Susceptible to Phase II conjugation (glucuronidation) and β-oxidation. | Highly resistant to metabolic degradation. The primary route of metabolism is N-glucuronidation, which often results in less reactive metabolites compared to acyl glucuronides. | This enhanced stability leads to a longer half-life and improved pharmacokinetic profile, a key advantage in drug design.[2][4] |

| Hydrogen Bonding | Acts as both a hydrogen bond donor (O-H) and acceptor (C=O). | The N-H bond of the 1H-tautomer is a hydrogen bond donor, while the nitrogen atoms of the ring are acceptors. The delocalized negative charge in the tetrazolate anion allows for strong electrostatic interactions. | The ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, contributes to high binding affinity with biological targets.[5] |

Part 2: Key Therapeutic Areas and Their Mechanisms of Action

The versatility of the tetrazole scaffold is evident in its application across a multitude of therapeutic areas. Here, we explore the specific mechanisms of action in some of the most significant of these.

Antihypertensive Agents: Angiotensin II Receptor Blockade

One of the most prominent successes of tetrazole-based compounds is in the treatment of hypertension. Drugs like losartan and valsartan are angiotensin II receptor blockers (ARBs) that owe their efficacy to the presence of a 5-substituted 1H-tetrazole moiety.[4]

The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary effector of this system, binds to the angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor (GPCR), leading to vasoconstriction and an increase in blood pressure.[8]

Another critical pathway for cancer cell proliferation is folate metabolism, which is essential for the synthesis of nucleotides required for DNA replication. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway. [9]Some tetrazole-containing compounds have been designed as DHFR inhibitors. [10][11]By binding to the active site of DHFR, these compounds block the production of tetrahydrofolate, leading to a depletion of the building blocks for DNA synthesis and subsequent cell death.

Antimicrobial Agents: Targeting Essential Bacterial and Fungal Pathways

The threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Tetrazole derivatives have shown significant promise as antibacterial and antifungal agents, often by targeting pathways essential for microbial survival. [4][12]

Protein synthesis is a fundamental process for bacterial growth and survival. Tetracyclines, a class of antibiotics, are known to inhibit protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA. [9][13]While not tetracyclines themselves, some novel tetrazole-based compounds have been shown to inhibit bacterial protein synthesis, representing a potential new class of antibiotics. [14]

A primary target for antifungal drugs is the fungal cell membrane, which contains ergosterol instead of cholesterol. Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the ergosterol biosynthesis pathway. [15]Azole antifungals, including some tetrazole derivatives, act by inhibiting CYP51. [2][4]This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting fungal cell membrane integrity and inhibiting growth. [15]

Part 3: Experimental Protocols for Mechanistic Elucidation

To provide a practical resource for researchers, this section details step-by-step methodologies for key experiments used to characterize the mechanisms of action of tetrazole-based compounds.

Angiotensin II Receptor Binding Assay